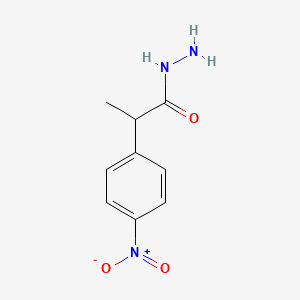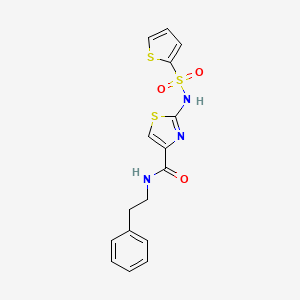
N-phenethyl-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-phenethyl-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide and related compounds involves the creation of biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety. A versatile and readily accessible cyanoacetanilide is used as a starting material for the synthesis of these compounds, which are then characterized by various spectroscopic methods such as IR, MS, 1H NMR, 13C NMR, DEPT, H-H COSY, HMBC, and HSQC . Other related compounds, such as 4-acetyl-N-ethyl-N-methylbenzenesulfonamide, are synthesized and confirmed by elemental analysis, IR, 1H NMR, and mass spectral data . The synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a compound with a similar thiazole core, is achieved through the cyclization of thioamide with 2-chloroacetoacetate .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are elucidated using a combination of spectroscopic techniques. The crystal structure of a related compound, 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, when bound to human carbonic anhydrase II, reveals unique interactions between the inhibitor and the enzyme, differing from those observed with structurally related aliphatic derivatives . Additionally, the X-ray coordinates of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide with cyclin-dependent kinase 5 (cdk5) show an unusual binding mode to the hinge region via a water molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, it can be inferred that the reactions likely involve nucleophilic substitution, cyclization, and amide formation, which are common in the synthesis of thiazole derivatives. The synthesis of 5-thioamide benzene, a precursor for related thiazole compounds, is achieved by reacting 5-cyanophthalide with ammonium sulfide .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are not explicitly detailed in the provided data. However, the toxicological parameters of some sulfonamides bearing thiazole moiety are investigated, with certain compounds showing potent toxic effects against the cotton leafworm, Spodoptera littoralis . The inhibitory effects of pyrazole-3,4-dicarboxamide derivatives bearing sulfonamide moiety on human carbonic anhydrase isoenzymes are studied, with Ki values ranging from 0.056 to 533.400 µM . Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide are screened for their antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared to positive controls .
Aplicaciones Científicas De Investigación
Applications in Ocular Health
Research on carbonic anhydrase inhibitors like "6-hydroxybenzo[b]thiophene-2-sulfonamide" has explored their potential in lowering intraocular pressure in normotensive subjects, although with varied outcomes. This underscores the ongoing investigation into sulfonamide derivatives for ocular health applications, particularly in addressing conditions like glaucoma (Werner Eb, Gerber Ds, & Yoder Yj, 1987).
Bacterial Infections and Antibacterial Properties
Sulfonamides have been studied for their efficacy in treating bacterial infections. For example, "gantrisin," a sulfonamide, has been used in clinical settings to treat a variety of infections, demonstrating the critical role of these compounds in developing antibacterial strategies (P. S. Rhoads, F. Svec, & J. H. Rohr, 1950).
Metabolic Pathways and Biotransformation
The study of "S-carboxymethyl-L-cysteine" and its metabolism into compounds like thiodiglycolic acid highlights the importance of understanding the biotransformation pathways of sulfur-containing drugs. This knowledge is pivotal for drug design and assessing the safety profiles of new therapeutic agents (U. Hofmann, M. Eichelbaum, S. Seefried, & C. Meese, 1991).
Immune Response and Drug Allergy
Investigations into sulfonamide drug allergies, such as the identification of sulfamethoxazole-substituted human serum proteins, contribute to our understanding of drug-induced allergic reactions and the immune system's response to medication. This research informs safer drug development and personalized medicine approaches (C. Meekins, T. Sullivan, & R. Gruchalla, 1994).
Mecanismo De Acción
Target of Action
The compound “N-phenethyl-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide” is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its structure . Thiazoles are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. As mentioned, thiazole derivatives can have diverse biological activities . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c20-15(17-9-8-12-5-2-1-3-6-12)13-11-24-16(18-13)19-25(21,22)14-7-4-10-23-14/h1-7,10-11H,8-9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMIQKQNVWPYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

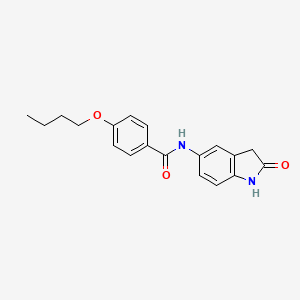
![2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2507468.png)

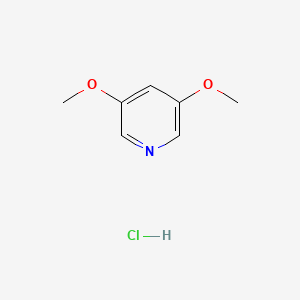
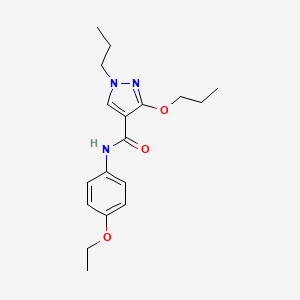

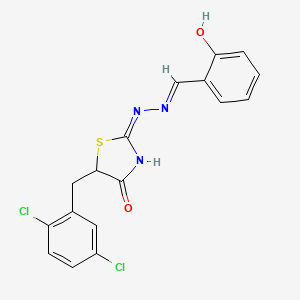
![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2507478.png)
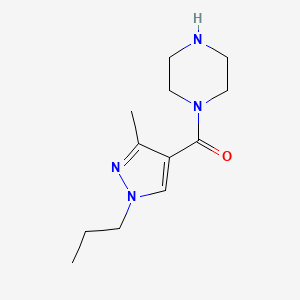

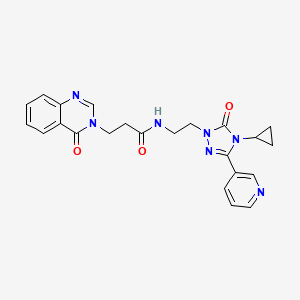
![N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

